![molecular formula C21H25N3O4S B2500135 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-11-3](/img/structure/B2500135.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonists and Eating Disorders
Research has shown that compounds targeting orexin receptors (OXRs), which are involved in regulating feeding, arousal, stress, and drug abuse, can potentially be used to treat binge eating (BE) and possibly other eating disorders with a compulsive component. For instance, studies on compounds such as SB-649868, a dual OX1/OX2R antagonist, have demonstrated selective reduction in binge eating of highly palatable food without affecting standard food intake, suggesting the critical role of OX1R mechanisms in such disorders (Piccoli et al., 2012).
Antagonists for Urokinase Receptor in Cancer Therapy
Virtual screening targeting the urokinase receptor (uPAR) led to the identification of compounds that could inhibit breast cancer cell invasion, migration, and adhesion, as well as block angiogenesis. Such findings indicate the potential of these compounds as starting points for the development of treatments targeting cancer metastasis, showcasing the role of specific molecular interactions in therapeutic applications (Wang et al., 2011).
Neuroleptic Compounds with Selective Behavioral Profiles
Studies on compounds such as NNC 19-1228 and NNC 22-0031 have revealed their potential as neuroleptics with "mesolimbic-selective" behavioral profiles, suggesting their use in treating psychopathologies without the risk of extrapyramidal side effects. This highlights the importance of targeting specific neural pathways in the development of safer psychiatric medications (Nielsen et al., 1997).
Cannabinoid Receptor Interactions
Research into the molecular interaction of antagonists with the CB1 cannabinoid receptor has provided insights into the binding modes and structure-activity relationships of compounds such as SR141716. Understanding these interactions is crucial for the development of targeted therapies for conditions modulated by cannabinoid receptors, including pain, obesity, and neurological disorders (Shim et al., 2002).
Neuropeptide Y Y1 Receptor Antagonists for Obesity
A series of benzimidazoles has been evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, with the aim of developing anti-obesity drugs. Such compounds, with their specific receptor target, represent a novel approach to addressing obesity by modulating appetite and energy homeostasis (Zarrinmayeh et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the death of cancer cells.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-12-16-3-4-18-19(10-16)28-14-27-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-29-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSEGBGNHRNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

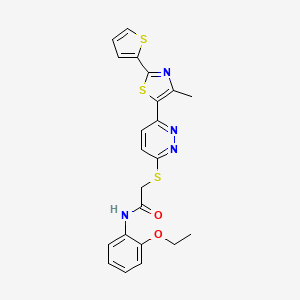
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
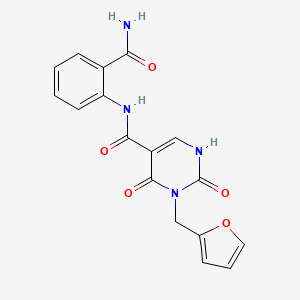
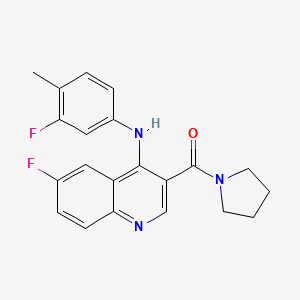
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
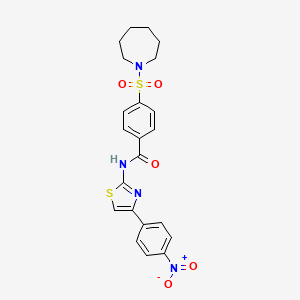
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
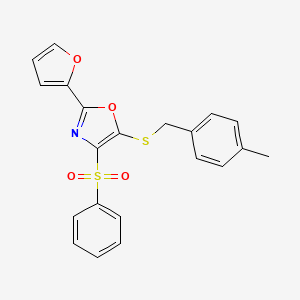
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)
